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Compound of Interest

Compound Name: 2-Acetylbutyrolactone

Cat. No.: B121156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and
spectroscopic data integral to the structural elucidation of 2-acetylbutyrolactone. The
information presented herein is intended to support researchers and professionals in the fields
of chemical synthesis, drug development, and quality control in confirming the identity and
purity of this important chemical intermediate.

Introduction

2-Acetylbutyrolactone, with the IUPAC name 3-acetyloxolan-2-one, is a derivative of y-
butyrolactone.[1][2] It serves as a versatile precursor in the synthesis of a variety of
pharmaceutical compounds and is also utilized in chemical fluorescence methods for the
identification of primary amines.[2] Accurate structural confirmation is paramount to ensure the
desired reactivity and biological activity of its downstream products. This guide details the key
spectroscopic techniques employed for its structural characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 2-acetylbutyrolactone is provided in
Table 1.

Table 1: Physicochemical Properties of 2-Acetylbutyrolactone
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Property Value Reference(s)
Molecular Formula CeHsOs3 [1]
Molecular Weight 128.13 g/mol [1]
CAS Number 517-23-7 [1]
Appearance Colorless to light yellow liquid [1]
Boiling Point 107-108 °C at 7 hPa [2]
Density 1.19 g/cm3 [2]

Spectroscopic Data for Structural Elucidation

The structural confirmation of 2-acetylbutyrolactone relies on a combination of spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
2-acetylbutyrolactone.

The proton NMR spectrum provides information on the number of different types of protons and
their connectivity.

Table 2: 1H NMR Spectral Data for 2-Acetylbutyrolactone
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.35 Multiplet 2H -OCHaz-
~3.78 Triplet 1H -CH(C=0)-
~2.73 Multiplet 1H -CH:- (diastereotopic)
~2.43 Singlet 3H -C(=O)CHs
~2.35 Multiplet 1H -CH:- (diastereotopic)

Note: Data is typically acquired in CDCIs at 400 MHz. Actual chemical shifts and multiplicities

may vary slightly depending on the solvent and instrument.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.

Table 3: 13C NMR Spectral Data for 2-Acetylbutyrolactone

Chemical Shift (6, ppm) Assignment
~201 Acetyl C=0
~170 Lactone C=0
~66 -OCHz-

~55 -CH(C=0)-
~29 -C(=O)CHs
~26 -CH2-

Note: Data is typically acquired in CDCls.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 2-acetylbutyrolactone.

The key absorptions are the two carbonyl stretching frequencies.
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Table 4: Key IR Absorption Bands for 2-Acetylbutyrolactone

Functional Group

Wavenumber (cm~2) Intensity .

Assignment
~1760 Strong C=0 stretch (y-lactone)
~1720 Strong C=0 stretch (ketone)
~2960-2850 Medium C-H stretch (aliphatic)
~1150 Strong C-0 stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, further confirming its structure.

Table 5: Key Mass Spectrometry Data for 2-Acetylbutyrolactone

miz Relative Intensity Assighment

128 Present Molecular lon [M]*
86 High [M - CH2=C=0]J*
43 Base Peak [CHsC=0]*

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
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Figure 1: Workflow for NMR Analysis.

Protocol:

o Sample Preparation: Accurately weigh 5-10 mg of 2-acetylbutyrolactone and dissolve it in
approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry
NMR tube.

 Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).
o Data Acquisition:

o Acquire a *H NMR spectrum. Typical parameters include a 30-degree pulse angle, a
relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good
signal-to-noise ratio.

o Acquire a 13C NMR spectrum. This typically requires a larger number of scans due to the
low natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction.

o Data Analysis:
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o For the H NMR spectrum, determine the chemical shift of each resonance relative to a
reference standard (e.g., TMS), integrate the peak areas to determine the relative number
of protons, and analyze the splitting patterns (multiplicity) to deduce proton-proton
coupling.

o For the 3C NMR spectrum, determine the chemical shift of each resonance.

Infrared (IR) Spectroscopy

Click to download full resolution via product page

Figure 2: Workflow for IR Spectroscopy.

Protocol:

o Sample Preparation (Neat Liquid Film): Place a drop of neat 2-acetylbutyrolactone onto a
clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to
form a thin, uniform liquid film.

 Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer.
o Data Acquisition:

o Acquire a background spectrum of the clean, empty salt plates.

o Acquire the sample spectrum.

o Data Analysis: Identify the positions (in wavenumbers, cm~1) and intensities of the major
absorption bands and assign them to the corresponding functional groups.
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Mass Spectrometry (MS)
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Figure 3: Workflow for Mass Spectrometry.

Protocol:

o Sample Introduction: Prepare a dilute solution of 2-acetylbutyrolactone in a suitable volatile
solvent. Introduce the sample into the mass spectrometer via direct infusion or through a
chromatographic system (GC or LC).

« lonization: lonize the sample using an appropriate method, such as electron impact (El).
e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
o Data Analysis:

o Identify the molecular ion peak to confirm the molecular weight.

o Analyze the fragmentation pattern to identify characteristic fragment ions, which provides
further structural information.

Conclusion

The structural elucidation of 2-acetylbutyrolactone is reliably achieved through a combination
of *H NMR, 3C NMR, IR spectroscopy, and mass spectrometry. The data and protocols
presented in this guide provide a robust framework for the unequivocal identification and
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characterization of this important molecule, ensuring its quality and suitability for its intended
applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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